molecular formula C19H15FN2O3 B2393375 1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione CAS No. 2380189-61-5

1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione

Cat. No.: B2393375
CAS No.: 2380189-61-5
M. Wt: 338.338
InChI Key: YXBPHHCGGGKWPF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a phenacyl group and a 4-fluorophenylmethyl group

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with hydrazine.

    Introduction of the Phenacyl Group: The phenacyl group can be introduced via Friedel-Crafts acylation using phenacyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the 4-Fluorophenylmethyl Group: This step involves the nucleophilic substitution reaction where the 4-fluorophenylmethyl group is introduced using a suitable halide and base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione can be compared with other similar compounds, such as:

    1-[(4-Fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione: This compound lacks the phenacyl group, which may result in different chemical and biological properties.

    1-[(4-Chlorophenyl)methyl]-4-phenacylpyrazine-2,3-dione: The substitution of fluorine with chlorine can lead to variations in reactivity and biological activity.

    1-[(4-Fluorophenyl)methyl]-4-benzylpyrazine-2,3-dione: The presence of a benzyl group instead of a phenacyl group can influence the compound’s overall properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-16-8-6-14(7-9-16)12-21-10-11-22(19(25)18(21)24)13-17(23)15-4-2-1-3-5-15/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPHHCGGGKWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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